3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
Overview
Description
3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a chemical compound with the molecular formula C15H16ClNO3S and a molecular weight of 325.81 g/mol . This compound is characterized by its unique structure, which includes a sulfonyl group attached to a pyridinone ring, and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone typically involves the reaction of 3-chloro-2,6-dimethylbenzenesulfonyl chloride with 4,6-dimethyl-2(1H)-pyridinone under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-pyridinone bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, which can modulate the activity of the target enzyme or receptor. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
- This compound derivatives
- Other sulfonyl-pyridinone compounds
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both a sulfonyl group and a pyridinone ring. These features confer unique chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(3-chloro-2,6-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-8-5-6-12(16)11(4)13(8)21(19,20)14-9(2)7-10(3)17-15(14)18/h5-7H,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDBXPRCVUOCMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C)S(=O)(=O)C2=C(C=C(NC2=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332241 | |
Record name | 3-(3-chloro-2,6-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665891 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860787-62-8 | |
Record name | 3-(3-chloro-2,6-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501332241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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